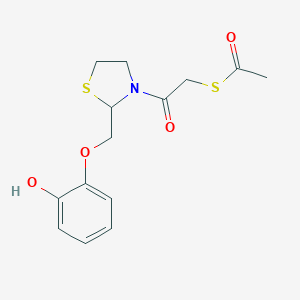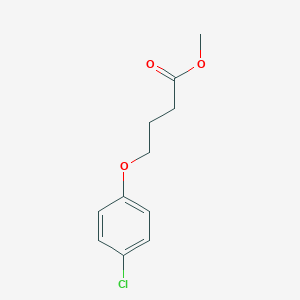
Methyl 4-(p-chlorophenoxy)butyrate
Übersicht
Beschreibung
“Methyl 4-(p-chlorophenoxy)butyrate” is a chemical compound with the molecular formula C11H13ClO3 . It is listed in various chemical databases such as PubChem , ChemSpider , and the NIST Chemistry WebBook .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(p-chlorophenoxy)butyrate” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of the compound is 228.672 .
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
“Methyl 4-(p-chlorophenoxy)butyrate” is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields . It has been studied for its effects on the physiological and metabolic activities of cotton plants at various stages of growth . The use of plant growth regulators can help to reduce the damage caused by this compound .
Herbicide Damage Mitigation
Research has shown that certain plant growth regulators can be used to alleviate the damage caused by “Methyl 4-(p-chlorophenoxy)butyrate” and maintain cotton yield . For example, when cotton is exposed to this compound at the seedling stage, it should be treated with phthalanilic acid + seaweed fertilizer .
Chemical Structure and Properties
“Methyl 4-(p-chlorophenoxy)butyrate” has the molecular formula C11H13ClO3 and a molecular weight of 228.672 . This information is crucial for understanding its chemical properties and potential applications.
Environmental Risk Assessment
The levels of “Methyl 4-(p-chlorophenoxy)butyrate” in the environment can be monitored to assess its potential toxicity . This is important for ensuring the safety of its use in various applications.
Synthesis of Modified Triacylglycerols
“Methyl 4-(p-chlorophenoxy)butyrate” can be used in the synthesis of modified triacylglycerols . These compounds have numerous applications in the food industry.
Production of Emulsifiers
“Methyl 4-(p-chlorophenoxy)butyrate” can also be used in the production of emulsifiers . Emulsifiers are substances that help mix two liquids that normally do not mix well together, such as oil and water.
Manufacture of Perfumes and Flavoring Industries
“Methyl 4-(p-chlorophenoxy)butyrate” is manufactured on an industrial scale for use in perfumes and flavoring industries . It is produced by the distillation of essential oils extracted from various plants .
Synthesis of Peptides and Oligosaccharides
“Methyl 4-(p-chlorophenoxy)butyrate” has applications in the synthesis of peptides and oligosaccharides . These compounds have a wide range of uses in the pharmaceutical and food industries.
Safety And Hazards
The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(p-chlorophenoxy)butyrate | |
CAS RN |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)


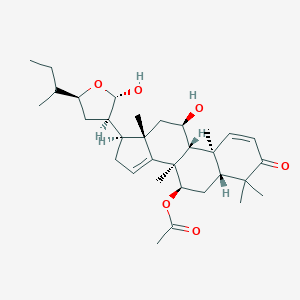
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
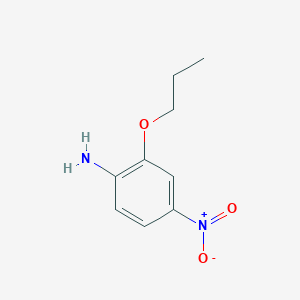
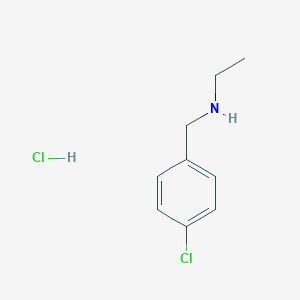
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
